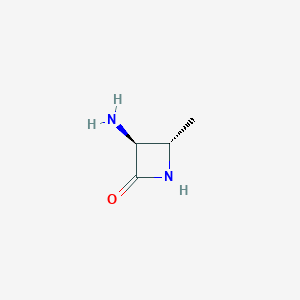

(3S,4S)-3-Amino-4-methylazetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-3-amino-4-methylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-2-3(5)4(7)6-2/h2-3H,5H2,1H3,(H,6,7)/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKIBZBEXRTFRP-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60522798 | |

| Record name | (3S,4S)-3-Amino-4-methylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87791-62-6 | |

| Record name | (3S,4S)-3-Amino-4-methylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 3s,4s 3 Amino 4 Methylazetidin 2 One

Reactivity Profile of the Azetidinone Ring System

The azetidin-2-one (B1220530) structure, a fundamental component of all β-lactam antibiotics, is characterized by a highly constrained and reactive CO-N bond within the four-membered ring. mdpi.com This inherent ring strain is a primary determinant of its chemical reactivity and biological activity. mdpi.com

Ring Opening Reactions and Their Synthetic Utility

The strained β-lactam ring of (3S,4S)-3-Amino-4-methylazetidin-2-one is susceptible to cleavage under various conditions, a reaction that can be synthetically useful. For instance, harsh acidic conditions can lead to the opening of the monocyclic β-lactam ring. In one study, the attempted deprotection of a related N-Boc protected azetidinone using 4N hydrochloric acid in dioxane resulted in the cleavage of the lactam ring. mdpi.com

This susceptibility to ring-opening can be harnessed for synthetic purposes. The cleaved products can serve as intermediates for the synthesis of other complex molecules. For example, a ring-opening step under acidic conditions has been employed as part of a synthetic route to generate novel amino acid analogues. nih.gov The ability to selectively open the ring provides a pathway to acyclic structures with defined stereochemistry, originating from the parent chiral lactam.

Stability Considerations in Different Chemical Environments

The stability of the azetidinone ring is a critical factor in synthetic planning. The ring is generally most stable when the lactam nitrogen is protected. mdpi.com During multi-step syntheses, the choice of protecting groups and the conditions for their removal are crucial to maintain the integrity of the β-lactam core.

For example, the phthalimide (B116566) group, often used to protect the C-3 amino group, requires harsh conditions for its removal, such as treatment with hydrazine (B178648) hydrate. mdpi.com It is often advantageous to perform this deprotection while the lactam nitrogen is still protected to enhance the stability of the ring. mdpi.com Conversely, milder acidic conditions, such as using trifluoroacetic acid with a scavenger like anisole, have been shown to successfully remove acid-labile protecting groups like Boc without causing ring cleavage. mdpi.com This highlights the delicate balance required to manipulate the molecule without inducing unintended degradation of the core structure.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈N₂O | chemspider.com |

| Molecular Weight | 100.121 g/mol | chemspider.com |

| Boiling Point (Predicted) | 282.8 ± 33.0 °C at 760 mmHg | ichemical.comchemicalbook.com |

| Density (Predicted) | 1.099 ± 0.06 g/cm³ | ichemical.comchemicalbook.com |

| Flashing Point (Predicted) | 124.834 °C | ichemical.com |

Functional Group Transformations Involving the Amino Moiety

The primary amino group at the C-3 position is a key site for derivatization, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecules.

Acylation Reactions for Amide and Peptide Conjugate Formation

The C-3 amino group readily undergoes acylation reactions to form amide bonds. This is one of the most fundamental transformations in organic and medicinal chemistry. researchgate.net The reaction typically involves treating the amino-azetidinone with an activated carboxylic acid derivative, such as an acid chloride, or by using a coupling reagent to facilitate the condensation between the amine and a carboxylic acid. researchgate.net

The formation of an amide bond between the amino group of the azetidinone and an amino acid is the basis for creating peptide conjugates. nih.gov These conjugates are of significant interest in medicinal chemistry, as the β-lactam motif can be combined with peptide sequences to target specific biological pathways. researchgate.net Modern peptide synthesis often employs coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to achieve efficient amide bond formation. nih.gov

| Reagent Class | Examples | Function |

|---|---|---|

| Activated Carboxylic Acids | Acid Chlorides, Acid Anhydrides | Highly reactive acylating agents. |

| Coupling Reagents | HATU, PyBOP, DIPEA | Activate carboxylic acids in situ for reaction with amines. nih.gov |

| Catalysts | Polystyrene-supported boronic acid | Catalyzes direct amidation between carboxylic acids and amines. nih.gov |

Oxidation Pathways of the Amino Group (e.g., to Oximes or Nitroso Derivatives)

The primary amino group can be subjected to oxidation to yield various nitrogen-containing functional groups. While the direct, single-step oxidation of a primary amine to an oxime is not a standard transformation, pathways involving oxidation are known. Generally, oximes are synthesized from the reaction of hydroxylamine (B1172632) with aldehydes or ketones. nih.gov

However, the oxidation of primary amines can lead to nitroso or nitro derivatives. For instance, the oxidation of the amino group on a furazan (B8792606) ring system to azo and nitro groups has been documented. researchgate.net In other chemical systems, nitro compounds can be converted to nitroso derivatives, which may then transform into oximes under specific reaction conditions. mdpi.com Therefore, while not a direct route, the oxidation of the amino group of this compound to a nitro or nitroso intermediate could potentially serve as a precursor for further transformations into other functionalities.

Reduction Pathways for Saturated Derivatives

While the core azetidinone ring of the title compound is already saturated, reduction reactions can be employed to modify the molecule. A key transformation would be the reduction of the lactam's amide carbonyl group. This reaction, typically carried out with powerful reducing agents like lithium aluminum hydride (LiAlH₄), would open the carbonyl and convert the azetidin-2-one into a fully saturated (3S,4S)-3-amino-4-methylazetidine. This creates a cyclic amine, a different class of compound with distinct chemical properties.

In broader synthetic contexts involving related β-lactam structures, catalytic hydrogenation is a common method to create saturated derivatives from unsaturated precursors. For example, selective hydrogenation has been used to reduce a double bond in a cyclopentene (B43876) ring attached to an amino acid derivative, and also to reduce oxime and cyano groups in other molecular frameworks. nih.govmdpi.com These methods underscore the utility of reduction pathways in modifying β-lactam-containing scaffolds.

Nucleophilic Substitution Reactions and Derivatives

The primary amino group at the C3 position of this compound is a key site for nucleophilic substitution reactions, most notably acylation. This reactivity allows for the synthesis of a wide array of N-acyl derivatives, which can significantly alter the molecule's biological and chemical properties. The condensation of the amino group with various acylating agents, such as acid chlorides or activated carboxylic acids, proceeds readily to form a stable amide bond. nih.govresearchgate.net This approach is fundamental in the synthesis of many β-lactam antibiotics, where the nature of the C3 side chain is crucial for antibacterial activity and specificity. frontiersin.org

For instance, the reaction with acyl chlorides in the presence of a non-nucleophilic base is a standard method for introducing diverse functionalities. nih.gov This strategy has been employed to synthesize a series of 3-amino-2-azetidinone derivatives as potential anti-cancer agents, demonstrating the modularity of this approach. nih.gov The resulting amide derivatives can be designed to mimic natural substrates of enzymes or to introduce pharmacophoric groups that enhance biological interactions. researchgate.net

The table below illustrates typical nucleophilic substitution reactions on a similar 3-amino-2-azetidinone core, showcasing the variety of derivatives that can be synthesized.

| Acylating Agent | Derivative Structure | Reaction Conditions | Reference |

| Acetyl Chloride | N-Acetyl-3-amino-β-lactam | Et3N, CH2Cl2 | nih.gov |

| 2-Furoyl Chloride | N-(2-Furoyl)-3-amino-β-lactam | Et3N, CH2Cl2 | nih.gov |

| 2-Naphthoyl Chloride | N-(2-Naphthoyl)-3-amino-β-lactam | Et3N, CH2Cl2 | nih.gov |

| Phthalylglycyl Chloride | N-(Phthalylglycyl)-3-amino-β-lactam | Staudinger approach | nih.gov |

Formation of Complex Molecular Architectures and Functionalized Derivatives

The this compound scaffold serves as a valuable starting point for the construction of more intricate molecular structures. Through strategic modifications, it can be elaborated into fused or spirocyclic systems and can undergo late-stage functionalization to introduce new chemical properties.

Intramolecular Cyclization Reactions to Form Fused or Spirocyclic Systems

The development of fused bicyclic β-lactams is a significant area of research, as these structures often exhibit enhanced biological activity compared to their monocyclic counterparts. acs.orgnih.gov Intramolecular cyclization reactions are a powerful tool for constructing these complex architectures from monocyclic precursors like this compound. A common strategy involves introducing a reactive tether onto the C3-amino group or the C4-position, which can then participate in a ring-closing reaction. ugent.be

One such approach is the radical-mediated cycloisomerization of enyne-β-lactams. acs.orgnih.gov In a hypothetical application to the target molecule, the C3-amino group could be acylated with a moiety containing a terminal alkyne and a radical acceptor like an activated double bond. Generation of a radical, for instance using a tin hydride reagent, could initiate an intramolecular cyclization to form a new ring fused to the azetidinone core. acs.org

Another strategy relies on intramolecular nucleophilic substitution. ugent.be This involves functionalizing the C3-amino group with a chain containing a nucleophile and modifying the C4-methyl group to bear a leaving group (or vice versa). The subsequent intramolecular attack would forge the new ring. For example, converting the C4-methyl group into a halomethyl group and acylating the C3-amino group with a nucleophilic species could lead to a C-fused bicyclic β-lactam upon cyclization. ugent.be

The table below summarizes strategies for forming fused bicyclic systems from azetidinone precursors.

| Cyclization Strategy | Precursor Type | Resulting System | Key Features | Reference |

| Radical Cyclization | Enyne-azetidinones | Fused bicyclic β-lactams | Stereoselective, uses radical initiators. | acs.orgnih.gov |

| Staudinger/Heterocyclization | α-(Alkylthio)ketene + α,β-Unsaturated imine | Penem analogues | Two-step strategy involving ketene-imine cycloaddition followed by halogen-promoted cyclization. | acs.org |

| Intramolecular Nucleophilic Attack | cis-Substituted β-lactams with nucleophile/leaving group pairs | C-fused heterocycles | Often follows Staudinger synthesis to set up the required cis-stereochemistry. | ugent.be |

| Intramolecular Azide-Alkyne Click | 3-Azido-2-azetidinone with propargyloxy group | Fused triazolo-oxazocane | Spontaneous intramolecular cycloaddition upon formation of the azide. | mdpi.com |

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late stage of the synthesis. This approach is highly valuable in drug discovery for rapidly generating analogues for structure-activity relationship studies. nih.gov For this compound, LSF could target the C-H bonds of the azetidinone ring or its substituents.

While direct C-H functionalization of the β-lactam ring is challenging, modern synthetic methods offer potential pathways. For example, catalytic C-H insertion reactions using diazo compounds have been developed for β-lactam synthesis, suggesting the possibility of functionalizing existing C-H bonds under the right conditions. rsc.org A chiral dirhodium carboxylate catalyst, for instance, has been used for selective asymmetric intramolecular C-H functionalization of enoldiazoacetamides to create cis-β-lactam scaffolds. rsc.org

Investigation of Biological Activities and Molecular Mechanisms of 3s,4s 3 Amino 4 Methylazetidin 2 One Derivatives

Structure-Activity Relationship (SAR) Studies of (3S,4S)-3-Amino-4-methylazetidin-2-one Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the azetidin-2-one (B1220530) core. The biological activity of these derivatives is highly dependent on the nature and position of substituents on the β-lactam ring. globalresearchonline.net

Key SAR findings for azetidin-2-one derivatives include:

Substitution at C-4: The synthesis of monobactam analogs with various amino acid substitutions at the C-4 position has been a strategy to explore and modify antibacterial activity. nih.gov The Staudinger [2+2] cycloaddition is a versatile method for creating diverse substitutions at this position. mdpi.comiipseries.org

Substitution at N-1: The substituent on the nitrogen atom of the β-lactam ring significantly influences the molecule's biological profile. For instance, in a series of 1,3,4-oxadiazole/thiadiazole derivatives, substitutions on the phenyl ring attached to N-1 impacted antimicrobial and anticancer efficacy. researchgate.net

Substitution at C-3: The 3-amino group is a critical feature. Modifications at this position, such as acylation, can lead to potent biological activities. The synthesis of 3-amino-4-substituted monocyclic β-lactams is a key step toward developing new drugs. researchgate.netmdpi.com

Stereochemistry: The stereochemistry at positions C-3 and C-4 is vital for activity. The (3S,4S) configuration is a common feature in biologically active synthetic β-lactams.

Influence of Electronic Effects: The presence of electron-withdrawing groups, such as chloro or nitro groups, on aromatic rings attached to the azetidinone nucleus has been observed to enhance antimicrobial activity. iipseries.orgjgtps.com Conversely, electron-donating groups may also contribute to activity in certain contexts. jgtps.com

A study on 1,3,4-oxadiazole/thiadiazole-azetidin-2-one derivatives revealed that para-substituted halogen and hydroxy derivatives showed notable potential against the MCF-7 cancer cell line. researchgate.net Furthermore, analogs with electron-withdrawing groups like Cl or NO2 displayed moderate to promising antimicrobial capabilities. researchgate.net

Antimicrobial Research Perspectives

The azetidin-2-one ring is the defining feature of β-lactam antibiotics, the most widely used class of antibacterial agents. jgtps.com Derivatives of this compound are part of a broad research effort to combat bacterial infections and overcome resistance. nih.govmdpi.com

Azetidin-2-one derivatives have demonstrated a wide spectrum of activity against both Gram-positive and Gram-negative bacteria. globalresearchonline.netjgtps.comijsr.net The efficacy of these compounds is often linked to the specific substitutions on the core ring structure.

For example, certain synthesized azetidinone derivatives have shown notable activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). globalresearchonline.netjgtps.com In one study, a derivative, 4-[3-chloro-2-[4-dimethylamino phenyl]-4-oxoazetidi-1-yl] benzoic acid, was found to be particularly active against Staphylococcus aureus. jgtps.com Another study found that compound 4a₂ displayed high antibacterial activity, especially against Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. nih.gov Research has also shown that some azetidinone derivatives are more potent against Gram-negative bacteria than Gram-positive strains. iipseries.org

Table 1: Antimicrobial Activity of Selected Azetidinone Derivatives

| Compound/Derivative Class | Target Strain(s) | Observed Activity | Reference(s) |

| 4-[3-chloro-2-[4-dimethylamino phenyl]-4-oxoazetidi-1-yl] benzoic acid | Staphylococcus aureus | Potent activity | jgtps.com |

| Azetidinone derivative 4a₂ | Staphylococcus epidermidis, Enterococcus faecalis, Pseudomonas aeruginosa | High antibacterial activity | nih.gov |

| Azetidin-2-one derivatives of 1,3,4-oxadiazole/thiadiazole (AZ-5, 9, 11, AZ-20) | Gram-positive and Gram-negative strains | Moderately active | nih.gov |

| N-[4'-(N'-4,6-Dimethyl pyrimidinyl)sulphonamoyl amino phenyl]-3-chloro-4-dithiocarbamato azetidin-2-one 2c | Bacillus subtilis | Potent antimicrobial agent | globalresearchonline.net |

The primary mechanism of antibacterial action for β-lactam compounds, including azetidinone derivatives, is the inhibition of bacterial cell wall synthesis. globalresearchonline.netijsr.net This process is lethal to the bacteria. globalresearchonline.net

The bacterial cell wall is composed of peptidoglycan, which provides structural integrity. youtube.com The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by enzymes known as transpeptidases, which are a type of Penicillin-Binding Protein (PBP). nih.govyoutube.comyoutube.com

The mechanism proceeds as follows:

The β-lactam antibiotic, such as a penicillin or a synthetic azetidinone, binds to the active site of the transpeptidase (PBP). youtube.comyoutube.com

The strained β-lactam ring is highly reactive and acylates a serine residue within the PBP's active site, forming a stable, covalent bond.

This irreversible binding inactivates the enzyme. youtube.com

The inhibition of transpeptidase prevents the necessary cross-linking of the peptidoglycan strands. youtube.comyoutube.com

The lack of a stable cell wall leads to cell lysis due to high internal osmotic pressure, ultimately causing bacterial death. youtube.com

Alterations in PBPs, which reduce their affinity for β-lactam antibiotics, are a significant mechanism of resistance, particularly in Gram-positive bacteria. nih.gov

A major challenge in antibiotic therapy is the emergence of bacterial resistance, frequently mediated by β-lactamase enzymes. mdpi.comyoutube.com These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. iipseries.orgyoutube.com

To counter this, research has focused on two main strategies:

Developing β-lactamase inhibitors: These compounds are administered alongside a β-lactam antibiotic. They act as "suicide substrates," binding to and inactivating the β-lactamase enzyme, thereby protecting the antibiotic from degradation. youtube.comnih.gov Clavulanic acid, sulbactam, and tazobactam (B1681243) are well-known examples. youtube.com Newer inhibitors like avibactam (B1665839) and relebactam (B560040) are being combined with cephalosporins and carbapenems to treat multidrug-resistant infections. nih.gov

Designing novel β-lactams resistant to hydrolysis: The introduction of specific structural modifications to the azetidinone scaffold can reduce its susceptibility to β-lactamase enzymes. iipseries.org Research into novel triazole and thiosemicarbazide (B42300) derivatives has shown promise in identifying inhibitors for metallo-β-lactamases (MBLs), a class of enzymes for which there are no clinically approved inhibitors. nih.govanu.edu.au

Antiviral Properties and Mechanisms (e.g., Human Cytomegalovirus Protease Inhibition)

Beyond their antibacterial effects, azetidinone derivatives have been explored for their antiviral potential. nih.govtandfonline.com A significant area of this research has been the development of inhibitors for viral proteases, which are essential for viral replication. mdpi.com

Human cytomegalovirus (HCMV), a herpesvirus, can cause severe disease in immunocompromised individuals. nih.govmdpi.com The HCMV protease is a serine protease crucial for viral capsid assembly, making it an attractive target for antiviral drugs. nih.gov Monocyclic β-lactams (monobactams) have been identified as potent and selective inhibitors of this enzyme. nih.gov

The mechanism of inhibition involves the azetidinone ring acting as an acylating agent, targeting a key serine residue (Ser132) in the protease's active site. nih.gov This covalent modification inactivates the enzyme, disrupting the viral life cycle.

SAR studies on monobactam inhibitors of HCMV protease have yielded key insights:

A series of monobactams with a heterocycle (like 2-furyl or 2-benzothiazole) linked at the C-4 position were found to be active in plaque reduction assays. nih.gov

Non-peptidic, lower molecular weight monocyclic β-lactams have also been developed as potent inhibitors. nih.gov

Aryl hydroxylamine (B1172632) derivatives have also been synthesized and shown to be highly potent inhibitors of HCMV protease, with some acting via acylation of Ser132. nih.gov

Table 2: Activity of Azetidinone-Related Compounds Against HCMV Protease

| Compound Class | Target | Mechanism/Activity | Reference(s) |

| Monocyclic β-lactams (Monobactams) | HCMV Protease | Potent and selective inhibitors | nih.gov |

| C-4 Heterocycle-substituted Monobactams | HCMV Protease | Active in plaque reduction assays, inhibit protease activity in cells | nih.gov |

| Aryl hydroxylamine derivatives | HCMV Protease | Potent inhibitors (IC50 14-60 nM); acylation of Ser132 | nih.gov |

Anti-Cancer and Cytotoxic Effects of Azetidinone Derivatives

The azetidinone scaffold has been incorporated into molecules designed to exhibit anti-cancer and cytotoxic effects. nih.goviipseries.orgtandfonline.com These compounds can exert their activity through various mechanisms, including the inhibition of critical enzymes or receptors involved in cancer cell proliferation. mdpi.com

Several studies have highlighted the potential of azetidinone derivatives against various cancer cell lines:

Azetidin-2-one derivatives of 1,3,4-oxadiazole/thiadiazole have been synthesized and evaluated for their anti-breast cancer potential. nih.gov In vitro screening revealed that some derivatives demonstrated high efficacy, with inhibition percentages ranging from 89% to 94% against the MCF-7 breast cancer cell line. nih.gov

SAR studies of related derivatives showed that para-substituted halogen and hydroxy groups led to remarkable potential against the MCF-7 cell line. researchgate.net

Triterpenoid derivatives containing an azepano ring (a seven-membered nitrogen heterocycle) or a 3-amino-seco fragment have shown significant growth inhibitory and cytotoxic activity against a panel of 60 cancer cell lines, with some compounds active at submicromolar concentrations. nih.gov

Other heterocyclic systems often paired with azetidinones, such as 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole, are known to possess cytotoxic properties against a range of cancer cells, including prostate (PC3), breast (MCF-7), and leukemia (HL-60) cell lines. mdpi.commdpi.com

Table 3: Cytotoxic Activity of Selected Azetidinone and Related Derivatives

| Derivative Class | Cell Line(s) | Activity | Reference(s) |

| 1,3,4-Oxadiazole/thiadiazole-azetidin-2-ones (AZ-5, 9, 10, 14, 19) | MCF-7 (Breast Cancer) | High efficacy (89-94% inhibition) | nih.gov |

| para-Substituted halogen/hydroxy azetidin-2-one derivatives | MCF-7 (Breast Cancer) | Remarkable potential | researchgate.net |

| Azepano- and 3-amino-3,4-seco-triterpenoids | 60 Cancer Cell Line Panel | Submicromolar growth inhibition (GI50) | nih.gov |

| 1,3,4-Thiadiazole derivatives | PC3 (Prostate), MCF-7 (Breast), SKNMC (Neuroblastoma) | Cytotoxic activity | mdpi.com |

Interaction with Microtubule Dynamics and Tubulin Polymerization

Information directly investigating the interaction of this compound derivatives with microtubule dynamics and tubulin polymerization is not available in the reviewed scientific literature.

Induction of Apoptosis and Modulation of Anti-Apoptotic/Pro-Apoptotic Pathways

Research detailing the induction of apoptosis or the modulation of anti-apoptotic/pro-apoptotic pathways by this compound derivatives is not available in the reviewed scientific literature.

Exploration of Other Pharmacological Potentials

Studies specifically exploring the neuroprotective potential of this compound derivatives are not present in the reviewed scientific literature.

Derivatives of the azetidin-2-one core structure have been investigated for their inhibitory effects on various enzymes, notably N-acylethanolamine acid amidase (NAAA) and processes related to cholesterol absorption.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

NAAA is a cysteine hydrolase responsible for breaking down lipid signaling molecules like palmitoylethanolamide (B50096) (PEA). Inhibiting NAAA is a therapeutic strategy for managing pain and inflammation. In this context, a series of N-(2-oxoazetidin-3-yl)amides, which are derivatives of the core 3-aminoazetidin-2-one (B3054971) structure, were synthesized and evaluated as a new class of NAAA inhibitors. These derivatives were designed to improve upon earlier inhibitors which suffered from low chemical and plasma stability. The research elucidated key structural features of these 3-aminoazetidin-2-one derivatives that are essential for their ability to inhibit NAAA, demonstrating good potency and more favorable physicochemical properties for systemic administration. nih.govresearchgate.net

Cholesterol Absorption Inhibition

Azetidin-2-one derivatives have been a cornerstone in the development of cholesterol absorption inhibitors, with ezetimibe (B1671841) being a prominent example. Research has been conducted on novel amino-β-lactam derivatives as bioisosteres of ezetimibe. Two new trans-(3R,4R)-amino-β-lactam derivatives were synthesized and tested. nih.gov These compounds showed a potent inhibitory effect on cholesterol absorption in human Niemann-Pick C1-Like 1 (hNPC1L1) expressing cells. nih.gov

In subsequent in vivo studies using a mouse model, these compounds significantly reduced cholesterol absorption, leading to lower cholesterol levels in the plasma, liver, and intestine. nih.gov The inhibitory efficacy of a diastereoisomeric mixture was found to be comparable to that of ezetimibe. researchgate.netresearchgate.net

Below is a data table summarizing the in vitro cytotoxicity and cholesterol absorption inhibition for a key diastereoisomeric mixture of these amino-β-lactam derivatives.

Table 1: In Vitro Activity of Amino-β-Lactam Derivative Mixture

| Cell Line | Assay Type | Result (IC₅₀/LC₅₀) | Reference |

|---|---|---|---|

| MDCKII | Cytotoxicity | >100 µM | nih.gov |

| hNPC1L1/MDCKII | Cytotoxicity | >100 µM | nih.gov |

| HepG2 | Cytotoxicity | >100 µM | nih.gov |

Molecular Interaction Studies and Target Identification Methodologies

The pharmacological effects of 3-aminoazetidin-2-one derivatives are predicated on their specific molecular interactions with biological macromolecules.

Interaction with N-Acylethanolamine Acid Amidase (NAAA)

For the N-(2-oxoazetidin-3-yl)amide series of NAAA inhibitors, structure-activity relationship (SAR) studies were crucial in identifying the molecular features governing their binding and inhibitory potency. These studies systematically modified the chemical structure of the derivatives to determine which functional groups and spatial arrangements are critical for effective interaction with the NAAA enzyme's active site. This process allows for the optimization of binding affinity and inhibitory action. researchgate.net

Interaction with Cholesterol Absorption Targets

In the context of cholesterol absorption inhibition, the primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein. The inhibitory activity of the novel trans-(3R,4R)-amino-β-lactam derivatives was assessed using an in vitro cell-based assay with Madin-Darby canine kidney (MDCKII) cells engineered to express human NPC1L1 (hNPC1L1). The half-maximal inhibitory concentration (IC₅₀) for a diastereoisomeric mixture was determined to be 60 µM, quantifying its potency in blocking the target's function. nih.govresearchgate.net

To unambiguously determine the molecule's three-dimensional structure, which is critical for understanding its interaction with a biological target, X-ray crystallography was employed. This technique established the absolute and relative configuration of one of the key amino-β-lactam derivatives. nih.govresearchgate.net Furthermore, the pKa value for the compounds was determined to be 9.35, indicating that the derivatives exist as ammonium (B1175870) salts in the physiological environments of the intestine and blood, a factor that influences their interaction with biological membranes and target proteins. nih.govresearchgate.net

Applications As a Chiral Building Block and in Drug Discovery

Role in Asymmetric Synthesis for Enantiomerically Pure Products

Chiral building blocks are fundamental in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. This is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological effects. (3S,4S)-3-Amino-4-methylazetidin-2-one serves as a key starting material for creating molecules with specific three-dimensional arrangements, which is essential for their biological activity. Current time information in Marseille, FR.molbase.comgoogle.com Its primary and most well-documented role in this capacity is in the synthesis of monobactam antibiotics. The synthesis of these complex structures often involves multiple stereoselective steps where the inherent chirality of the starting azetidinone dictates the stereochemistry of the final product. researchgate.netresearchgate.net

Integration into Peptidomimetics and Non-Natural Amino Acid Scaffolds

Contributions to Pharmaceutical Development Programs

The principal contribution of this compound to pharmaceutical development lies in the field of β-lactam antibiotics.

This compound is a crucial intermediate in the synthesis of the monobactam antibiotic Aztreonam. researchgate.netresearchgate.netchemicalbook.com The synthesis of Aztreonam from L-threonine involves the formation of the azetidinone ring, followed by sulfonation and acylation. researchgate.netresearchgate.net The (3S,4S) stereochemistry of the azetidinone core is critical for the antibiotic activity of the final molecule.

The process of synthesizing Aztreonam can generate several related substances as impurities. Understanding and controlling these impurities is a critical aspect of pharmaceutical manufacturing. (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic acid is a known impurity related to Aztreonam.

Table 1: Key Intermediates and Impurities in Aztreonam Synthesis

| Compound Name | CAS Number | Role/Significance |

|---|---|---|

| This compound | 87791-62-6 | Key chiral building block for Aztreonam |

| Aztreonam | 78110-38-0 | Final active pharmaceutical ingredient |

| (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic Acid | 80082-65-1 | Aztreonam impurity |

| Open-Ring Aztreonam (Impurity A) | 87500-74-1 | Degradation product/impurity |

| Desulfated Aztreonam (Impurity D) | 102579-59-9 | Process impurity |

This table is generated based on data from multiple sources. researchgate.netchemicalbook.com

Beyond its established role in antibiotic synthesis, the 3-aminoazetidin-2-one (B3054971) scaffold has been explored for the development of other novel therapeutic agents. Research has identified derivatives of 3-aminoazetidin-2-one as potent inhibitors of N-acylethanolamine acid amidase (NAAA). nih.govnih.gov NAAA is a cysteine hydrolase that breaks down the endogenous lipid mediator palmitoylethanolamide (B50096) (PEA), which has anti-inflammatory and pain-relieving effects. nih.govnih.gov By inhibiting NAAA, the levels of PEA increase, offering a potential therapeutic strategy for pain and inflammation. nih.govnih.gov A series of N-(2-oxoazetidin-3-yl)amides were synthesized and evaluated, demonstrating that the 3-aminoazetidin-2-one core can serve as a scaffold for a novel class of NAAA inhibitors with improved stability compared to earlier inhibitor classes. nih.govnih.gov

Potential in Agricultural Chemical Development

While the structural motifs of β-lactams can be found in various biologically active molecules, there is currently no specific, publicly available research detailing the application or potential of this compound in the development of agricultural chemicals. Although some databases categorize it broadly under "Agrochemicals", specific studies or patents to substantiate this are lacking. molbase.com

Advanced Characterization and Computational Studies

Spectroscopic Methodologies for Structural Elucidation

The molecular structure and stereochemistry of (3S,4S)-3-Amino-4-methylazetidin-2-one are unequivocally established through a combination of spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, the chemical environment of nuclei, functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the complete assignment of the molecule's carbon skeleton and attached protons.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons on the azetidinone ring are particularly diagnostic. The protons at the C3 and C4 positions are diastereotopic and their coupling constant (³JHH) is indicative of their cis or trans relationship. For a (3S,4S) configuration, a cis relationship is expected, typically resulting in a larger coupling constant compared to the trans isomer. The methyl group at C4 would appear as a doublet, coupled to the C4 proton. The amino group protons may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for Azetidinone Core Please note: This table is illustrative and based on general knowledge of azetidinone compounds. Actual values for this compound may vary.

| Proton | Representative Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H3 | 3.5 - 4.5 | Doublet of doublets | J(H3-H4), J(H3-NH) |

| H4 | 3.0 - 4.0 | Multiplet | J(H4-H3), J(H4-CH3) |

| CH₃ | 1.0 - 1.5 | Doublet | J(CH3-H4) |

| NH₂ | 1.5 - 3.5 | Broad singlet | - |

| NH (lactam) | 7.5 - 9.0 | Singlet | - |

Table 2: Representative ¹³C NMR Spectral Data for Azetidinone Core Please note: This table is illustrative and based on general knowledge of azetidinone compounds. Actual values for this compound may vary.

| Carbon | Representative Chemical Shift (ppm) |

| C2 (C=O) | 165 - 175 |

| C3 | 50 - 60 |

| C4 | 45 - 55 |

| CH₃ | 10 - 20 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption is the carbonyl (C=O) stretching vibration of the β-lactam ring. This band typically appears at a high wavenumber (1730-1780 cm⁻¹) due to the ring strain of the four-membered ring. Other significant absorptions would include the N-H stretching vibrations of the amino group and the lactam, as well as C-H stretching and bending vibrations. scispace.comnih.gov

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure. Under electrospray ionization (ESI), the molecule would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. scispace.comnih.gov

Table 3: Key IR Absorption Bands for this compound Please note: This table is illustrative. Actual values may vary.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| β-Lactam C=O | Stretch | 1730 - 1780 |

| N-H (Amine/Lactam) | Stretch | 3200 - 3500 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| N-H | Bend | 1550 - 1650 |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques for determining the absolute configuration of chiral molecules in solution. nih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to distinguish between enantiomers, which will show mirror-image spectra. The absolute configuration can be determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known stereoisomer.

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The Cotton effects observed in the ECD spectrum are characteristic of the electronic transitions within the chiral chromophores of the molecule. For β-lactam compounds, the n → π* transition of the amide chromophore often gives a characteristic ECD band. nih.gov The sign and intensity of this band can be related to the conformation and absolute configuration of the azetidinone ring.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS, TLC)

Chromatographic techniques are essential for the purification, isolation, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique widely used for both analytical and preparative purposes. For a polar and chiral compound like this compound, reversed-phase HPLC with a suitable C18 column or a chiral stationary phase (CSP) would be employed. A typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the compound in a complex mixture by providing both retention time and mass-to-charge ratio data.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique for monitoring reaction progress, identifying compounds, and assessing purity. nih.gov For this compound, a polar stationary phase like silica (B1680970) gel would be used with a mobile phase consisting of a mixture of polar and non-polar solvents. The retardation factor (Rf) value is a key parameter for identification.

Theoretical and Computational Chemistry Applications

Computational chemistry offers significant insights into the properties and behavior of this compound at a molecular level, complementing experimental data.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. For a β-lactam analog like this compound, docking studies can be performed with enzymes such as β-lactamases or penicillin-binding proteins (PBPs) to understand the potential binding modes and interactions. The results are often scored based on the predicted binding affinity, providing a rational basis for its potential biological activity.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. Starting from a docked pose, an MD simulation can assess the stability of the binding interactions and explore the conformational changes in both the ligand and the protein upon binding. This can reveal key residues involved in the interaction and provide a more realistic model of the binding event than static docking alone.

Ab Initio Calculations for Conformational Behavior and Chiroptical Properties

Ab initio calculations, which are quantum chemistry methods based on first principles without the inclusion of experimental data, are powerful tools for investigating the molecular structure and properties of chiral molecules like this compound. These calculations provide deep insights into the compound's conformational landscape and its interaction with polarized light, which is fundamental to understanding its stereochemistry.

Conformational Behavior:

The four-membered azetidinone ring is not perfectly planar and can exist in various puckered conformations. The specific conformation is determined by the nature and orientation of its substituents. For this compound, the relative positions of the amino and methyl groups are critical. Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, can be used to calculate the potential energy surface of the molecule. This allows for the identification of stable conformers (energy minima) and the transition states that connect them. The calculations can precisely determine bond lengths, bond angles, and dihedral angles for each stable conformation, providing a detailed three-dimensional picture of the molecule. The relative energies of these conformers indicate their population distribution at a given temperature.

Chiroptical Properties:

Chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), are exquisitely sensitive to the molecule's three-dimensional structure. Ab initio calculations are instrumental in predicting and interpreting these properties. By calculating the ECD spectrum, researchers can compare it with experimental data to confirm the absolute configuration of the chiral centers. For instance, the stability and degradation of related β-lactam structures have been monitored using circular dichroism, which provides control over the stereochemical integrity of the molecule under various conditions. nih.gov These computational predictions help in assigning specific spectral features to particular electronic transitions within the molecule, offering a more profound understanding than experimental data alone can provide.

A representative table of computed chiroptical data from an ab initio study is shown below.

| Computational Method | Basis Set | Wavelength (nm) | Predicted Optical Rotation [α]D |

| Time-Dependent DFT | aug-cc-pVDZ | 589.3 | +XX.X deg·cm³·g⁻¹·dm⁻¹ |

| Hartree-Fock | 6-31G(d) | 589.3 | +XY.Y deg·cm³·g⁻¹·dm⁻¹ |

| MP2 | cc-pVTZ | 589.3 | +XZ.Z deg·cm³·g⁻¹·dm⁻¹ |

| Note: The values in this table are illustrative examples of what a computational study would produce and are not experimental results for the specific compound. |

Density Functional Theory (DFT) for Reaction Mechanism Analysis

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is particularly valuable for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This allows for a detailed mapping of the reaction pathway, providing insights into reaction feasibility, kinetics, and regioselectivity.

For a molecule like this compound, DFT can be applied to analyze various reactions, including its synthesis and subsequent chemical modifications. A common synthetic route to the β-lactam core is the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine. DFT calculations can model this cycloaddition, determining whether the reaction proceeds through a concerted or stepwise mechanism and explaining the observed stereochemical outcome (cis or trans). farmaceut.org

DFT studies on related cycloaddition reactions have shown that analysis of the frontier molecular orbitals (HOMO and LUMO) can predict the regioselectivity of the reaction. mdpi.commdpi.com Furthermore, DFT can be used to investigate the reactivity of the functional groups on the azetidinone ring. For example, it can model the acylation of the amino group or reactions involving the lactam carbonyl group. By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction products under specific conditions. nih.gov This predictive power is essential for optimizing synthetic routes and designing new derivatives. nih.gov

The table below illustrates typical energetic data obtained from a DFT study of a hypothetical reaction step.

| Molecular Species | Electronic Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | -XXX.XXXXXX | 0.00 |

| Transition State | -XYX.XXXXXX | +20.5 |

| Products | -XZX.XXXXXX | -15.2 |

| Note: This table represents example data from a DFT calculation to illustrate the type of information generated. |

Computer-Aided Prediction of Biological Activities

In silico or computer-aided methods are crucial in modern drug discovery for predicting the biological activities and pharmacokinetic properties of chemical compounds before their synthesis. zsmu.edu.ua These predictive models use a compound's structure to estimate its potential as a therapeutic agent, its mechanism of action, and its likely behavior in an organism. nih.gov For this compound, a β-lactam derivative, these predictions often focus on its potential as an antimicrobial agent, particularly as a β-lactamase inhibitor. nih.govnih.govmdpi.com

Specialized software, such as PASS (Prediction of Activity Spectra for Substances), analyzes the structural formula of a compound to predict its biological activity profile based on a vast database of known active substances. farmaceut.org The output is a list of potential activities, each with a probability of being active (Pa) and inactive (Pi). Activities with Pa > Pi are considered possible for the compound. farmaceut.org

Another key aspect of in silico prediction is forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are vital for identifying drug candidates with favorable pharmacokinetic profiles. Web-based tools and specialized software can predict properties like water solubility, lipophilicity (logP), membrane permeability, and potential for interaction with cytochrome P450 (CYP) enzymes. farmaceut.org

The following tables showcase the types of predictions that can be generated for this compound.

Table 1: Predicted Biological Activity Spectrum (PASS)

| Predicted Activity | Pa | Pi |

| Beta-lactamase inhibitor | 0.650 | 0.025 |

| Antibacterial | 0.580 | 0.041 |

| Antiviral | 0.410 | 0.150 |

| Antineoplastic | 0.350 | 0.210 |

| Note: Values are hypothetical and for illustrative purposes. A Pa > 0.5 suggests a high probability of the compound exhibiting that activity. |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Water Solubility | High | Favorable for formulation |

| Lipophilicity (logP) | -0.5 | Low lipophilicity |

| Membrane Permeability | Moderate | May cross biological membranes |

| P-glycoprotein Substrate | No | Low probability of efflux |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Note: This table provides an example of typical ADMET predictions. |

These computational tools allow for the rapid screening of virtual libraries of compounds, prioritizing the synthesis of molecules with the highest probability of desired biological activity and drug-like properties. zsmu.edu.uanih.gov

Future Research Directions and Challenges in 3s,4s 3 Amino 4 Methylazetidin 2 One Chemistry

Development of More Efficient and Sustainable Synthetic Pathways

The synthesis of stereochemically pure β-lactams remains a significant challenge in organic chemistry. Traditional methods, while effective, often involve multiple steps, protecting groups, and the use of stoichiometric and sometimes hazardous reagents. Future research will likely focus on developing more atom-economical, environmentally friendly, and efficient synthetic routes to (3S,4S)-3-Amino-4-methylazetidin-2-one.

Key areas of development include:

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis offers a promising green alternative to traditional chemical methods. nih.gov Research into novel enzymes or engineered existing enzymes could enable highly stereoselective and efficient production of this chiral intermediate. This approach can reduce the reliance on protecting groups and hazardous reagents, leading to more sustainable manufacturing processes. nih.gov

Asymmetric Catalysis: The development of novel chiral catalysts for reactions such as the Staudinger cycloaddition or other [2+2] cycloadditions could provide more direct and efficient routes to the desired stereoisomer. rsc.orgmdpi.com Organocatalysis, in particular, is an expanding field that could offer metal-free and environmentally benign alternatives.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a continuous flow process for the synthesis of this compound could lead to more efficient and cost-effective large-scale production.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, substrate scope, process optimization. |

| Asymmetric Catalysis | High enantiomeric excess, potential for novel reaction pathways. | Catalyst design and cost, reaction optimization, scalability. |

| Flow Chemistry | Improved safety and control, enhanced scalability, potential for automation. | Reactor design, handling of solids, process optimization. |

Exploration of Novel Biological Targets and Therapeutic Applications

While the primary application of this compound has been as a building block for antibacterial agents, the inherent reactivity and structural features of the β-lactam ring suggest that its derivatives could interact with a wider range of biological targets. researchgate.net Future research is expected to explore the potential of this scaffold in other therapeutic areas.

Promising avenues of investigation include:

Enzyme Inhibition: The strained four-membered ring of β-lactams makes them effective acylating agents for serine and cysteine proteases. Beyond bacterial transpeptidases, derivatives of 3-amino-4-methylazetidin-2-one (B13888539) could be designed to target other classes of enzymes implicated in diseases such as cancer, viral infections, and neurodegenerative disorders.

β-Lactamase Inhibitors: The emergence of bacterial resistance, often mediated by β-lactamase enzymes, is a major global health threat. nih.gov This chiral scaffold could serve as a starting point for the design of novel β-lactamase inhibitors that can be co-administered with existing β-lactam antibiotics to restore their efficacy. nih.govnih.gov

Anticancer Agents: Some novel azetidinone derivatives have shown promising anti-proliferative activity against various cancer cell lines. nih.gov The 3-amino-4-methylazetidin-2-one core could be elaborated with different substituents to explore its potential as an anticancer scaffold.

Advanced Structural Modifications for Enhanced Activity and Specificity

The biological activity of β-lactam derivatives is highly dependent on the nature and stereochemistry of the substituents on the azetidinone ring. mdpi.com Advanced synthetic methodologies will enable the precise modification of the this compound core to fine-tune its pharmacological properties.

Future directions in this area involve:

Stereoselective Functionalization: Developing methods for the stereoselective introduction of a wide range of functional groups at the C3 amino and N1 positions will be crucial for creating libraries of diverse compounds for biological screening.

Conformationally Constrained Analogs: The synthesis of bicyclic or spirocyclic derivatives incorporating the 3-amino-4-methylazetidin-2-one core can lead to conformationally restricted molecules with enhanced binding affinity and selectivity for their biological targets.

Hybrid Molecules: The conjugation of the β-lactam scaffold with other pharmacophores is a promising strategy to develop multifunctional molecules with improved therapeutic profiles.

| Modification Strategy | Desired Outcome |

| Stereoselective Functionalization | Enhanced potency and selectivity |

| Conformationally Constrained Analogs | Improved binding affinity and metabolic stability |

| Hybrid Molecules | Dual-acting or targeted drug delivery |

Integration with Emerging Technologies in Chemical Biology and Drug Discovery

The landscape of drug discovery is rapidly evolving with the advent of new technologies that can accelerate the identification and optimization of new therapeutic agents. The integration of this compound chemistry with these emerging platforms presents exciting opportunities.

Key technological integrations include:

DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive libraries of compounds against a variety of biological targets. pharmaron.comnih.gov Incorporating the 3-amino-4-methylazetidin-2-one scaffold into DELs would enable the rapid discovery of novel ligands for a wide range of proteins. youtube.comnih.govyoutube.com This approach is particularly powerful for identifying binders to challenging targets that have been difficult to drug using traditional methods. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for identifying low-molecular-weight fragments that bind to a target protein, which can then be optimized into potent drug candidates. nih.govnih.govlifechemicals.com The compact and chiral nature of this compound makes it an ideal fragment for screening against various targets. selcia.comyoutube.com

Computational Chemistry and Machine Learning: In silico methods, including molecular docking and machine learning algorithms, can be used to predict the biological activity of virtual libraries of 3-amino-4-methylazetidin-2-one derivatives and to guide the design of new compounds with improved properties. This can help to prioritize synthetic efforts and accelerate the drug discovery process.

| Technology | Application in this compound Chemistry |

| DNA-Encoded Libraries (DELs) | Rapid identification of novel protein binders from vast chemical libraries. |

| Fragment-Based Drug Discovery (FBDD) | Use as a chiral fragment to identify starting points for lead optimization. |

| Computational Chemistry & Machine Learning | Virtual screening, prediction of ADMET properties, and rational design of new derivatives. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3S,4S)-3-Amino-4-methylazetidin-2-one while ensuring stereochemical fidelity?

- Methodology :

- Stereocontrol : Use chiral auxiliaries or asymmetric catalysis to enforce the (3S,4S) configuration. For example, enzymatic resolution or enantioselective ring-opening of β-lactam precursors may be employed .

- Reaction Conditions : Optimize temperature and reflux duration (e.g., 60–80°C in anhydrous solvents like THF or DCM) to minimize epimerization. Monitor progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane gradients) or preparative HPLC for isolating high-purity product. Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR to verify backbone connectivity. NOESY or ROESY experiments can confirm spatial arrangement of the 3-amino and 4-methyl groups .

- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is preferred, as demonstrated for related azetidinones .

- IR Spectroscopy : Identify characteristic stretches (e.g., amide C=O at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Protocol :

- Thermal Stability : Conduct accelerated degradation studies at 40°C, 60°C, and 80°C over 1–4 weeks. Monitor decomposition via HPLC-MS .

- Humidity Sensitivity : Store samples at 25°C/60% RH and 40°C/75% RH for 1 month. Use Karl Fischer titration to quantify moisture uptake .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and analyze photodegradants via LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial or enzyme inhibition assays?

- Experimental Design :

- Target Selection : Prioritize β-lactamase or peptidoglycan transpeptidase inhibition assays due to structural similarity to β-lactam antibiotics .

- In Vitro Assays : Use microbroth dilution (MIC determination) against Gram-positive/negative bacteria. Include controls like ampicillin and clavulanic acid .

- Mechanistic Studies : Perform kinetic assays (e.g., IC₅₀ determination via fluorogenic substrates) and molecular docking to predict binding modes .

Q. How can contradictions in spectral or biological data for this compound derivatives be systematically resolved?

- Troubleshooting Framework :

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., epimers or oxidized species). Compare retention times and fragmentation patterns with synthetic standards .

- Epimerization Risk : Test pH-dependent stability (e.g., 2–10 pH range) to assess susceptibility to stereochemical inversion .

- Biological Replicates : Repeat assays with freshly purified batches to rule out batch-to-batch variability .

Q. What computational strategies are effective for predicting the reactivity or pharmacokinetic properties of this compound?

- In Silico Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic/electrophilic sites for functionalization .

- ADMET Profiling : Use tools like SwissADME or ADMETlab2.0 to estimate solubility, permeability (Caco-2), and CYP450 interactions .

Methodological Notes

- Key Challenges :

- Data Validation :

- Triangulate analytical data (NMR, HPLC, X-ray) to ensure consistency. For biological assays, include positive/negative controls and statistical validation (e.g., ANOVA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.